molecular formula C19H17Cl2NO B2893263 3,4-dichloro-N-[3-(1-hexynyl)phenyl]benzenecarboxamide CAS No. 861209-79-2

3,4-dichloro-N-[3-(1-hexynyl)phenyl]benzenecarboxamide

Cat. No. B2893263
CAS RN: 861209-79-2
M. Wt: 346.25
InChI Key: DGZZFCLMOOJXGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dichloro-N-[3-(1-hexynyl)phenyl]benzenecarboxamide is a chemical compound . Its molecular formula is C19H17Cl2NO .


Molecular Structure Analysis

The molecular structure of this compound can be viewed as a 2D Mol file or a computed 3D SD file .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight, which is 346.25038 . More detailed properties such as melting point, boiling point, and density are provided by ChemicalBook .

Scientific Research Applications

Synthesis and Properties of Polyamides

Researchers have explored the synthesis and properties of novel aromatic polyamides, employing different aromatic dicarboxylic acids and diamines. These studies highlight the solubility, thermal stability, and potential applications of polyamides in creating transparent, flexible films with significant mechanical strength. For instance, Hsiao et al. (1996) demonstrated the synthesis of high-molecular-weight polyamides with inherent viscosities indicating promising mechanical and thermal properties, suitable for various industrial applications (Hsiao & Chang, 1996).

Supramolecular Chemistry

In supramolecular chemistry, the focus has been on the design of molecules that can self-assemble into higher-order structures. For example, research on N,N′,N″-tris(2-methoxyethyl)benzene-1,3,5-tricarboxamide by Lightfoot et al. (1999) revealed a unique π-stack surrounded by a triple helical network of hydrogen bonds, hinting at new organizational modes for columnar liquid crystals (Lightfoot et al., 1999).

Antipathogenic Activity

The antipathogenic properties of certain derivatives have been evaluated for their potential in developing new antimicrobial agents. Limban et al. (2011) synthesized acylthioureas showing significant activity against Pseudomonas aeruginosa and Staphylococcus aureus, indicating their usefulness in addressing biofilm-related infections (Limban et al., 2011).

Anticancer Research

In the context of anticancer research, the synthesis and biological evaluation of novel compounds, like phenylaminosulfanyl-1,4-naphthoquinone derivatives, have shown remarkable cytotoxic activity against various cancer cell lines. This suggests potential therapeutic applications for these compounds in cancer treatment. Ravichandiran et al. (2019) found that specific derivatives exhibited potent cytotoxic activity, with minimal toxicity to normal cells, emphasizing their potential as anticancer agents (Ravichandiran et al., 2019).

Catalysis and Organic Frameworks

Amide functionalized covalent organic frameworks (COFs) have been developed for heterogeneous catalysis, showcasing the utility of amide groups in facilitating chemical reactions. Li et al. (2019) demonstrated the efficiency of amide functionalized COFs in Knoevenagel condensation, indicating their significant catalytic potential (Li et al., 2019).

Safety and Hazards

A Safety Data Sheet (SDS) for 3,4-dichloro-N-[3-(1-hexynyl)phenyl]benzenecarboxamide is available . The SDS provides information about the hazards of the chemical, safe handling practices, and emergency response measures.

properties

IUPAC Name

3,4-dichloro-N-(3-hex-1-ynylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2NO/c1-2-3-4-5-7-14-8-6-9-16(12-14)22-19(23)15-10-11-17(20)18(21)13-15/h6,8-13H,2-4H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGZZFCLMOOJXGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC#CC1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.